molecular formula C6H4F3NO B1319631 2-(Trifluoromethyl)pyridin-3-ol CAS No. 1063697-17-5

2-(Trifluoromethyl)pyridin-3-ol

Cat. No.: B1319631
CAS No.: 1063697-17-5
M. Wt: 163.1 g/mol
InChI Key: GRBFIRPGPOFDKK-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyridin-3-ol: is a chemical compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ringThe trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . These methods often require specific reaction conditions, such as the presence of strong acids or bases and controlled temperatures.

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)pyridin-3-ol may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. The vapor-phase reaction is one such method used in the production of trifluoromethylpyridine derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like organolithium compounds and Grignard reagents facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

Chemistry: 2-(Trifluoromethyl)pyridin-3-ol is used as a building block in the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and antiviral activities .

Medicine: The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drug molecules. This compound derivatives are explored for their potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its derivatives are employed in crop protection and pest control products .

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)pyridin-2-ol
  • 2-(Trifluoromethyl)pyridin-4-ol
  • 3-(Trifluoromethyl)pyridine

Comparison: 2-(Trifluoromethyl)pyridin-3-ol is unique due to the position of the trifluoromethyl group on the pyridine ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For instance, 3-(Trifluoromethyl)pyridin-2-ol may exhibit different binding affinities and reaction pathways compared to this compound . The choice of compound depends on the specific requirements of the application, such as desired reactivity or target specificity.

Properties

IUPAC Name

2-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)5-4(11)2-1-3-10-5/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBFIRPGPOFDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597173
Record name 2-(Trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1063697-17-5
Record name 2-(Trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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